3-Aminopiperidine Dihydrochloride: A Technical Guide for Researchers
3-Aminopiperidine Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental properties, synthesis, and applications of 3-Aminopiperidine Dihydrochloride (B599025). It is intended to be a comprehensive resource for professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.
Core Chemical and Physical Properties
3-Aminopiperidine dihydrochloride is a piperidine (B6355638) derivative that serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. It is most commonly utilized in its enantiomerically pure forms, (R)- and (S)-3-aminopiperidine dihydrochloride. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.
Quantitative Physicochemical Data
The fundamental properties of 3-Aminopiperidine Dihydrochloride and its enantiomers are summarized below. These parameters are critical for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in biological systems.
Table 1: General Properties of 3-Aminopiperidine Dihydrochloride Variants
| Property | Racemic | (R)-(-)-3-Aminopiperidine Dihydrochloride | (S)-(+)-3-Aminopiperidine Dihydrochloride |
| Synonyms | 3-Piperidinamine dihydrochloride | (R)-3-Piperidinamine dihydrochloride | (S)-3-Piperidinamine dihydrochloride |
| CAS Number | 138060-07-8[1] | 334618-23-4[2] | 334618-07-4[3] |
| Molecular Formula | C₅H₁₂N₂ · 2HCl[1] | C₅H₁₂N₂ · 2HCl[2] | C₅H₁₄Cl₂N₂[3] |
| Molecular Weight | 173.08 g/mol [1] | 173.08 g/mol [2] | 173.08 g/mol |
| Appearance | Off-white to beige powder | White to light yellow powder/crystal | White crystalline solid[3] |
| Melting Point | 230 °C (dec.)[1] | 190-195 °C | Not specified |
Table 2: Specific Properties and Solubility
| Property | Value / Observation |
| pKa (Free Base) | 10.49 ± 0.20 (Predicted)[4] |
| Solubility | Soluble in water; Partly miscible.[5] Sparingly soluble in methanol (B129727); Slightly soluble in acetonitrile.[5] |
| Specific Optical Rotation ([α]D) | (R)-enantiomer: -1.0° to -3.0° (c=1 in H₂O) |
Synthesis and Purification Protocols
The synthesis of enantiomerically pure 3-aminopiperidine is a key step in the production of several modern drugs. Below are representative protocols for its synthesis, focusing on the widely used (R)-enantiomer, and subsequent purification.
Synthesis of (R)-3-Aminopiperidine Dihydrochloride via LiAlH₄ Reduction
This protocol describes the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH₄), a common and scalable method.
Experimental Workflow: Synthesis of (R)-3-Aminopiperidine Dihydrochloride
Detailed Methodology:
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Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, suspend 1.6 to 2.5 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).
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Addition of Reactant: Cool the LiAlH₄ suspension to 10-15°C. Slowly add a solution of 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in anhydrous THF, maintaining the internal temperature below 45°C.
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Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 58-65°C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
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Quenching: Cool the mixture to 0-10°C in an ice bath. Cautiously and sequentially, add water, 15% aqueous sodium hydroxide, and then more water to quench the excess LiAlH₄. This should result in a granular precipitate.
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Isolation of Free Base: Filter the solid aluminum salts and wash the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude (R)-3-aminopiperidine free base as an oil.
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Salt Formation: Dissolve the crude free base in a suitable solvent like methanol or isopropanol. Slowly add concentrated hydrochloric acid until the solution is acidic and the dihydrochloride salt precipitates.
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Purification: The precipitated solid can be collected by filtration, washed with a cold solvent (e.g., acetone (B3395972) or ether), and dried under vacuum to yield (R)-3-aminopiperidine dihydrochloride.
Purification by Recrystallization
For higher purity, the dihydrochloride salt can be recrystallized.
Detailed Methodology:
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Suspend the crude 3-aminopiperidine dihydrochloride powder in hot methanol.
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Stir the suspension overnight at room temperature.
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Dilute the suspension with an anti-solvent, such as acetone, under vigorous stirring to induce complete precipitation.
-
Separate the solid product by filtration.
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Wash the collected solid with a small amount of cold acetone and dry under vacuum to obtain the purified product.
Analytical Protocols
Ensuring the chemical purity and enantiomeric excess of 3-aminopiperidine dihydrochloride is critical for its use in pharmaceutical synthesis.
Chiral HPLC for Enantiomeric Purity
Due to the lack of a strong chromophore, 3-aminopiperidine requires pre-column derivatization for sensitive UV detection in HPLC analysis.
Detailed Methodology:
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Derivatization: React the 3-aminopiperidine sample with a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride in the presence of a base. This reaction introduces a chromophore into the molecule, making it detectable by UV.
-
Chromatographic Conditions:
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Column: A chiral stationary phase, such as a Chiralpak AD-H column, is typically used.
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Mobile Phase: A polar organic mobile phase is often employed. For example, a mixture of ethanol (B145695) with a small amount of an amine modifier like diethylamine (B46881) (e.g., 0.1%) can be effective.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Detection: UV detection is performed at a wavelength suitable for the introduced chromophore (e.g., 228 nm for the p-toluenesulfonyl derivative).
-
-
Analysis: The derivatized enantiomers will have different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric excess (ee%). The resolution between the two enantiomer peaks should be greater than 4.0 for accurate quantification.[6]
Biological Context and Applications
3-Aminopiperidine dihydrochloride is not typically used as a therapeutic agent itself but is a vital intermediate, particularly its (R)-enantiomer, in synthesizing inhibitors of Dipeptidyl Peptidase-4 (DPP-4).
Role in DPP-4 Inhibition
DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] These hormones are released from the gut after a meal and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.
DPP-4 inhibitors, often called "gliptins," block the action of the DPP-4 enzyme. This blockage prevents the degradation of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their activity.[7] The enhanced incretin effect leads to:
-
Increased Insulin Secretion: Pancreatic β-cells are stimulated to release more insulin in response to high blood glucose.[7]
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Suppressed Glucagon Release: Pancreatic α-cells are inhibited from releasing glucagon, which reduces hepatic glucose production.[7]
This mechanism makes DPP-4 inhibitors an effective treatment for type 2 diabetes, as they improve glycemic control with a low risk of hypoglycemia. (R)-3-aminopiperidine is a key structural component of several DPP-4 inhibitors, including alogliptin (B1666894) and linagliptin.
Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis
Other Applications
Beyond its role in diabetes drug synthesis, 3-aminopiperidine and its derivatives are explored in other areas:
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Central Nervous System (CNS) Disorders: It serves as an intermediate for drugs targeting CNS conditions.
-
Agrochemicals: Some derivatives are investigated for their biological activity in agricultural applications.
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Materials Science: The unique structure is useful in developing new materials with specific properties.
References
- 1. 3-Aminopiperidine 97 138060-07-8 [sigmaaldrich.com]
- 2. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 3-AMINOPIPERIDINE | 54012-73-6 [chemicalbook.com]
- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 6. 127294-73-9 CAS MSDS ((R)-3-Aminopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
